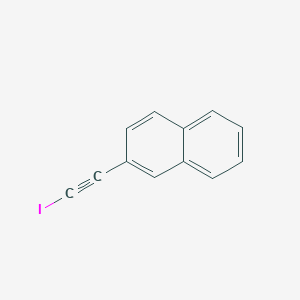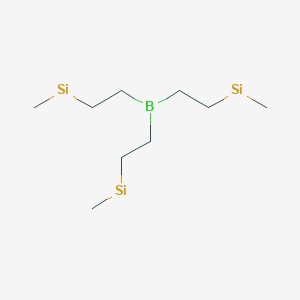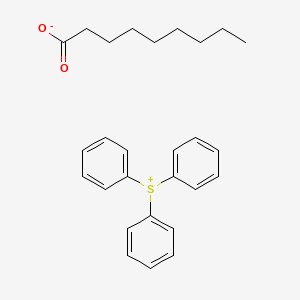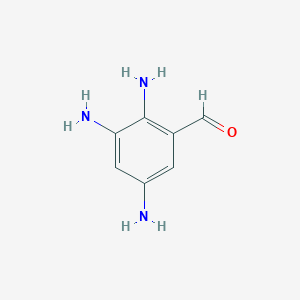
2,3,5-Triaminobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triaminobenzaldehyde is an organic compound characterized by the presence of three amino groups and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triaminobenzaldehyde typically involves the reduction of nitrobenzaldehyde derivatives. One common method includes the reduction of 2,3,5-trinitrobenzaldehyde using a reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective reduction of nitro groups to amino groups while preserving the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques and advanced purification methods to achieve the desired product quality.
化学反应分析
Types of Reactions: 2,3,5-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3,5-Triaminobenzoic acid.
Reduction: 2,3,5-Triaminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
科学研究应用
2,3,5-Triaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,5-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
相似化合物的比较
2,3,5-Triaminotoluene: Similar structure but with a methyl group instead of an aldehyde group.
2,3,5-Triaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,5-Triaminophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,3,5-Triaminobenzaldehyde is unique due to the presence of both amino and aldehyde groups on the same benzene ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
477535-28-7 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
2,3,5-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,8-10H2 |
InChI 键 |
BLUXZJOZEINJLS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C=O)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

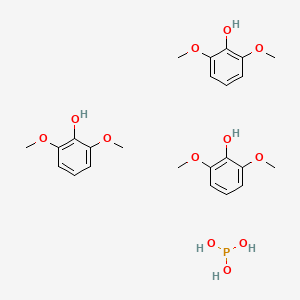
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
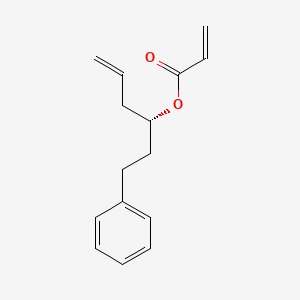
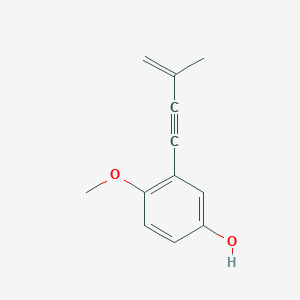

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
